2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a phenylethyl group, and a pyridine ring with a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The phenylethyl group is then introduced through a substitution reaction, followed by the attachment of the pyridine ring with a carbonitrile group via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized to enhance their pharmacological properties .
Scientific Research Applications
2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: Similar structure but lacks the pyridine ring with a carbonitrile group.
4-Piperidinemethanol: Contains a piperidine ring but differs in the functional groups attached.
Uniqueness
2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to the presence of both a phenylethyl group and a pyridine ring with a carbonitrile group, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[[1-(1-phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C20H23N3O/c1-16(19-5-3-2-4-6-19)23-11-8-17(9-12-23)15-24-20-13-18(14-21)7-10-22-20/h2-7,10,13,16-17H,8-9,11-12,15H2,1H3 |
InChI Key |
UAJLLDVOKWGNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Origin of Product |
United States |
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